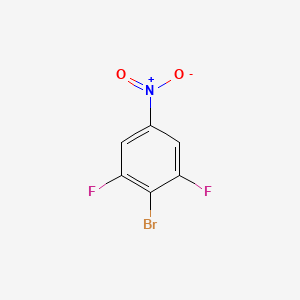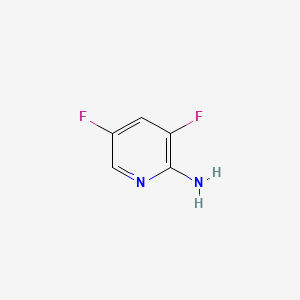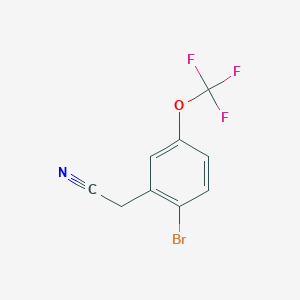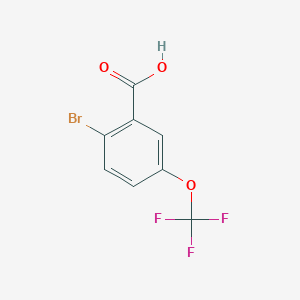
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2,5-BTBP, is a boron-containing heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 254.13 g/mol and a melting point of 156–158°C. 2,5-BTBP is a versatile reagent that can be used in a variety of synthetic transformations, such as the synthesis of boron-containing compounds, the synthesis of organoboron compounds, and the synthesis of other heterocyclic compounds. Furthermore, it is also used as a catalyst for a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Reactivity
The compound has been structurally compared with its regioisomer, revealing differences in the orientation of the dioxaborolane ring and bond angles of the BO(2) group. These structural differences do not explain the observed chemical reactivity variations but confirm the relative stability of the compound. This stability aspect is crucial in chemical reactions where specific orientations and bond angles are required for desired reactions (Sopková-de Oliveira Santos et al., 2003).
Crystal Structure and Density Functional Theory (DFT) Studies
The molecule and its derivatives have been studied for their molecular structures using DFT. These studies show that the molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction. This consistency is important for predicting the behavior of these molecules in various applications, especially in the field of crystallography and molecular modeling (Huang et al., 2021).
Synthesis and Characterization in Organic Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the formation of boric acid ester intermediates. Its structure has been confirmed through various spectroscopic methods, and its properties have been explored through X-ray diffraction and DFT calculations. Such studies aid in the development of new organic compounds and intermediates with potential applications in various fields of chemistry and material science (Yang et al., 2021).
Application in Polymer Synthesis
The compound is used in the synthesis of polymers, such as in the preparation of brightly colored polymers. It contributes to the molecular structure of polymers, affecting their properties like solubility and color. The synthesized polymers have applications in materials science, especially in the development of new materials with specific optical properties (Welterlich et al., 2012).
Utility in Organic Light Emitting Devices (OLEDs)
The compound is integral in the synthesis of compounds used in OLEDs. Its role in the development of heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence in OLEDs, is significant. This application is essential in the electronics industry, particularly in the development of display technologies (Fischer et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and intermediates . They can interact with various biological targets depending on the specific reactions they are involved in.
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in metal-catalyzed cross-coupling reactions . In these reactions, the boron atom in the compound can form a covalent bond with a carbon atom in another molecule, facilitating the formation of complex organic structures .
Biochemical Pathways
As a reagent in organic synthesis, it can be involved in various biochemical pathways depending on the specific reactions it is used in .
Result of Action
As a reagent in organic synthesis, it can facilitate the formation of complex organic structures, which can have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of boronic esters. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can form covalent bonds with serine residues in enzymes, leading to enzyme inhibition or activation . The nature of these interactions is often characterized by the formation of stable complexes that can alter the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by interacting with key signaling molecules. It has been observed to affect gene expression by modulating transcription factors and other regulatory proteins . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites that can influence cellular function . This compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The distribution of this compound within different cellular compartments can determine its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular function.
Propiedades
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGBELYYUPCOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383345 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-62-0 | |
| Record name | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214360-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (I) and its regioisomer 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (II)?
A1: The main structural differences between compounds (I) and (II) lie in:
- Orientation of the dioxaborolane ring: The dioxaborolane ring adopts a different orientation relative to the pyridine ring in each isomer [].
- Bond angles within the BO2 group: The bond angles within the boron-oxygen (BO2) group differ between the two isomers [].
Q2: How do the HOMO and LUMO calculations contribute to understanding the reactivity differences between compounds (I) and (II)?
A2: Ab initio calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for both compounds revealed different electron density distributions []. These variations in HOMO and LUMO distributions correlate with the observed differences in their chemical reactivity, suggesting that the electronic structure plays a crucial role in their reactivity profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)



![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)




